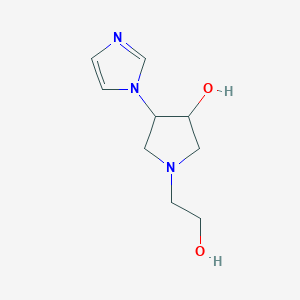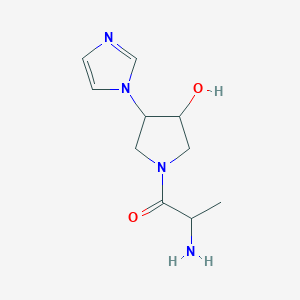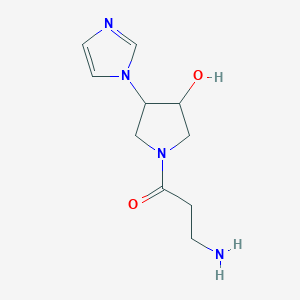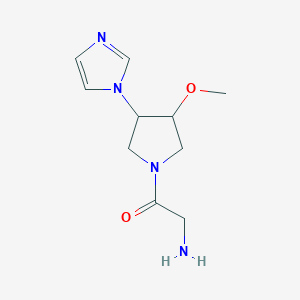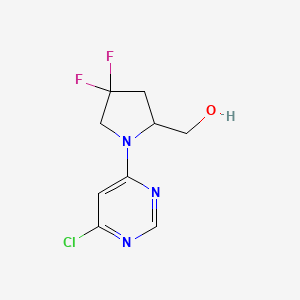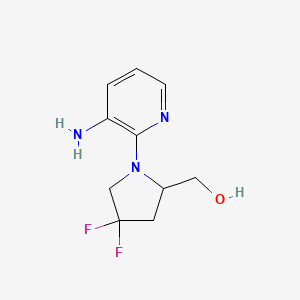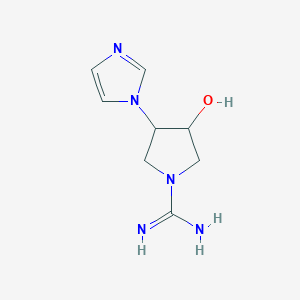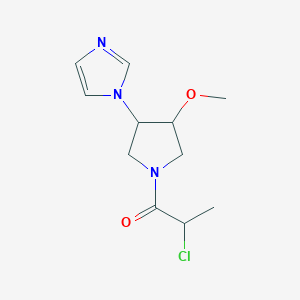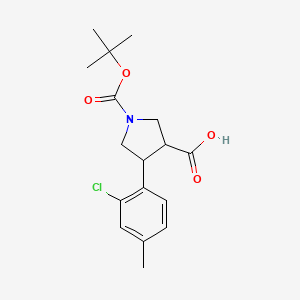
1-(Tert-butoxycarbonyl)-4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylic acid
Vue d'ensemble
Description
1-(Tert-butoxycarbonyl)-4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C17H22ClNO4 and its molecular weight is 339.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
The compound 1-(Tert-butoxycarbonyl)-4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylic acid is utilized in the synthesis of various organic compounds, demonstrating the versatility of pyrrolidine derivatives in chemical synthesis. For instance, the synthesis of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate showcases the application of tert-butoxycarbonyl protected pyrrolidines in producing compounds with potential medicinal properties, as characterized by X-ray diffraction studies to determine their crystal structure (S. Naveen et al., 2007).
Mechanistic Insights in Organic Reactions
Research on 1-(tert-Butoxycarbonyl) pyrrolidine derivatives has contributed significantly to understanding the mechanisms of organic reactions. For example, studies on divergent and solvent-dependent reactions of pyrrolidine derivatives have led to the synthesis of various compounds, shedding light on reaction mechanisms such as [4+2] cycloaddition and domino addition/cyclization pathways (E. Rossi et al., 2007).
Catalysis and Asymmetric Synthesis
The compound's derivatives are also pivotal in catalysis and asymmetric synthesis, enabling the production of chiral molecules with high enantioselectivity. The enantioselective synthesis of N-tert-butyl disubstituted pyrrolidines through a nitrile anion cyclization strategy exemplifies the compound's role in synthesizing optically active substances with significant yields and enantiomeric excess (John Y. L. Chung et al., 2005).
Development of Antilipidemic Agents
In pharmacological research, derivatives of this compound have been investigated for their potential as antilipidemic agents. The synthesis of the optical isomers of these derivatives and their biological evaluation as antilipidemic agents highlight the compound's significance in developing new therapeutic agents (T. Ohno et al., 1999).
Propriétés
IUPAC Name |
4-(2-chloro-4-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClNO4/c1-10-5-6-11(14(18)7-10)12-8-19(9-13(12)15(20)21)16(22)23-17(2,3)4/h5-7,12-13H,8-9H2,1-4H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWCVWYQXUQWCRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2CN(CC2C(=O)O)C(=O)OC(C)(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


